Catalytic Efficiency (kcat/Km) of ILR1 Hydrolase: IAA-Leu Exhibits 4-Fold Higher Efficiency than IAA-Ala
In vitro kinetic analysis of the Arabidopsis thaliana hydrolase ILR1, a key enzyme regulating free IAA levels, demonstrates a marked preference for IAA-Leu over IAA-Ala. While the Michaelis-Menten constant (Km) for both substrates is comparable (~15 μM for IAA-Leu), the catalytic efficiency (kcat/Km) towards IAA-Leu is nearly four times higher [1]. This indicates that at equivalent substrate concentrations, ILR1 processes IAA-Leu to release free IAA at a significantly faster rate than IAA-Ala.
| Evidence Dimension | Enzyme Catalytic Efficiency (kcat/Km) for ILR1 Hydrolase |
|---|---|
| Target Compound Data | Nearly 4-fold higher kcat/Km relative to IAA-Ala [1] |
| Comparator Or Baseline | IAA-Alanine (IAA-Ala) |
| Quantified Difference | kcat/Km is ~4-fold higher for IAA-Leu |
| Conditions | In vitro assay with purified GST-fusion protein of ILR1 from Arabidopsis thaliana [1] |
Why This Matters
This quantifiable difference in catalytic efficiency directly predicts a faster rate of free auxin release in biological systems treated with IAA-Leu, a critical parameter for experimental design and data interpretation in plant physiology studies.
- [1] LeClere, S., Tellez, R., Rampey, R. A., Matsuda, S. P., & Bartel, B. (2002). Characterization of a family of IAA-amino acid conjugate hydrolases from Arabidopsis. Journal of Biological Chemistry, 277(23), 20446-20452. Data aggregated in MetaCyc Enzyme Summary. View Source
